Ethanol, 2,2'-[(2-phenylethyl)imino]bis-
Description
Ethanol, 2,2'-[(2-phenylethyl)imino]bis-, also known as N,N-Bis(2-hydroxyethyl)-2-phenylethylamine (CAS: 120-07-0), is a tertiary amine derivative with a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . Its structure features a central imino group (-NH-) bonded to a 2-phenylethyl substituent and two ethanol moieties. This compound is part of a broader class of bis(2-hydroxyethyl)amine derivatives, which are widely used in polymer synthesis, surfactants, and pharmaceuticals due to their dual hydroxyl and amine functionalities.
Key properties include:
- IUPAC Name: 2,2'-[(2-Phenylethyl)imino]bisethanol
- Synonyms: N-Phenyl-2,2'-iminodiethanol, N,N-Bis(2-hydroxyethyl)aniline
- Chemical Stability: Hydroxyl groups enhance solubility in polar solvents, while the aromatic phenyl group contributes to hydrophobic interactions.
Properties
IUPAC Name |
2-[2-hydroxyethyl(2-phenylethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-10-8-13(9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLOQPUPBVVMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450901 | |
| Record name | Ethanol, 2,2'-[(2-phenylethyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4142-04-5 | |
| Record name | Ethanol, 2,2'-[(2-phenylethyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethanol, 2,2’-[(2-phenylethyl)imino]bis- typically involves the reaction of ethanol with a phenylethylamine derivative under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired imino bond . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Chemical Reactions Analysis
Ethanol, 2,2’-[(2-phenylethyl)imino]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethanol groups can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Ethanol, 2,2’-[(2-phenylethyl)imino]bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[(2-phenylethyl)imino]bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Bis(2-hydroxyethyl)amines
(a) Ethanol, 2,2'-[(1-methylethyl)imino]bis- (CAS: 121-93-7)
- Molecular Formula: C₇H₁₇NO₂
- Molecular Weight : 147.22 g/mol
- Key Differences : Replaces the phenyl group with an isopropyl substituent.
- Applications : Used as a corrosion inhibitor and surfactant. Lower molecular weight improves volatility but reduces thermal stability compared to the phenyl derivative.
(b) Ethanol, 2,2'-(methylimino)bis- (CAS: 105-59-9)
- Molecular Formula: C₅H₁₃NO₂
- Molecular Weight : 119.16 g/mol
- Key Differences : Simplest alkyl derivative with a methyl group.
- Applications : Widely employed in gas treatment (CO₂ scrubbing) and pharmaceutical synthesis. Higher water solubility but lower lipophilicity than phenyl-substituted analogs .
Aromatic and Halogenated Derivatives
(a) 2,2'-[(4-Iodophenyl)imino]diethanol (CAS: 60758-38-5)
- Molecular Formula: C₁₀H₁₄INO₂
- Molecular Weight : 307.13 g/mol
- Key Differences : Incorporates a halogen (iodine) on the phenyl ring, enhancing molecular weight and polarizability.
- Applications: Potential use in radiopharmaceuticals or as a heavy-atom catalyst.
(b) Reaction mass of 2,2'-[(4-methylphenyl)imino]bisethanol and Ethanol
Sulfate and Nitro Derivatives
(a) N,N-Bis(2-hydroxyethyl)-1,4-phenylenediamine sulfate monohydrate
- Molecular Formula : C₁₀H₁₆N₂O₂·H₂O₄S·H₂O
- Molecular Weight : 312.38 g/mol
- Key Differences : Sulfate salt with a hydrated structure; exhibits mutagenic activity in vitro (5 mg/plate in Ames test) .
- Applications: Limited to controlled industrial processes due to toxicity.
(b) Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis- (CAS: 113342-99-7)
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Trends
- Structure-Activity Relationships : Aromatic substituents (e.g., phenyl, nitro) enhance UV stability and dye compatibility, while alkyl groups improve volatility for gas-phase applications .
- Environmental Impact: EPA regulations target alkyl derivatives (e.g., methylimino compounds) due to aquatic toxicity, requiring annual reporting for releases ≥20 kg .
- Emerging Uses: Iron/cobalt complexes with bis(imino)pyridyl ligands (structurally analogous) show promise in olefin polymerization catalysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
